molecular formula C22H40O9 B610272 Propargyl-PEG7-t-butyl ester CAS No. 1818294-29-9

Propargyl-PEG7-t-butyl ester

Cat. No. B610272
M. Wt: 448.55
InChI Key: ZYHHJKFUMHBJSI-UHFFFAOYSA-N
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Description

Propargyl-PEG7-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto, or hydrazide end groups was achieved with simplicity yet high efficiency . PEG (Mw = 3500 Da) with an α-hydroxyl group and an ω-carboxyl was used as the starting polymer . The carboxyl group of the bifunctional PEG was modified into a propargyl, then carboxyl, mercapto, or hydrazide groups were introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG7-t-butyl ester is C22H40O9 . It has a molecular weight of 448.6 g/mol . The structure comprises a propargyl group and a t-butyl protected carboxyl group .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG7-t-butyl ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Propargyl-PEG7-t-butyl ester has a molecular formula of C22H40O9 and a molecular weight of 448.6 g/mol . It is a PEG derivative that contains a propargyl group and a t-butyl protected carboxyl group .

Scientific Research Applications

Synthesis and Modification

Propargyl-PEG7-t-butyl ester, a derivative of propargyl-ended heterobifunctional poly(ethylene glycol) (PEG), is synthesized for the development of PEG-based bioconjugates for biomedical applications. The method involves modifying the carboxyl group of bifunctional PEG into a propargyl, which is then further modified to introduce other functional groups (Lu & Zhong, 2010).

In Organic Synthesis

Propargylic esters like Propargyl-PEG7-t-butyl ester are key substrates in transition metal-catalyzed reactions, leading to diverse structures. They activate in the presence of metals like gold and platinum, triggering cascade reactions for the synthesis of functionalized products (Shiroodi & Gevorgyan, 2013).

In Polymer Chemistry

Poly(ethylene glycol)s, including derivatives like Propargyl-PEG7-t-butyl ester, are used in polymer chemistry for their biocompatibility and versatility. These compounds can be modified to introduce functionalities like acid, amine, alcohol, hydrazide, and propargyl groups, expanding their applications in biomedical fields (Mees & Hoogenboom, 2015).

Gene Delivery Applications

In gene delivery, propargyl-ended PEG derivatives like Propargyl-PEG7-t-butyl ester are used for the site-specific conjugation of ligands to dendrons, enabling targeted gene delivery. These compounds are part of multifunctional carriers that enhance gene transfer efficiency (Yu et al., 2011).

In Peptide Synthesis

Propargyl esters, including Propargyl-PEG7-t-butyl ester, find utility in peptide synthesis. They act as protecting groups during the synthesis process, demonstrating their potential in the development of new synthetic methodologies for peptides (Ramapanicker et al., 2011).

Safety And Hazards

According to the available data, Propargyl-PEG7-t-butyl ester is not classified as a hazard .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl-ended PEG derivatives like Propargyl-PEG7-t-butyl ester could have significant potential for future developments in this field .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O9/c1-5-7-24-9-11-26-13-15-28-17-19-30-20-18-29-16-14-27-12-10-25-8-6-21(23)31-22(2,3)4/h1H,6-20H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHHJKFUMHBJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG7-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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